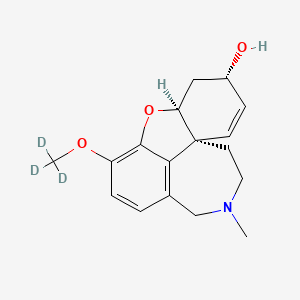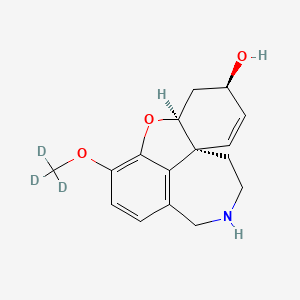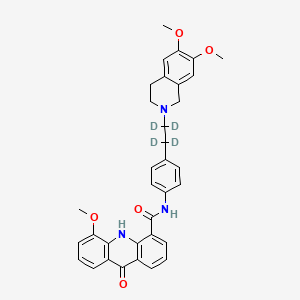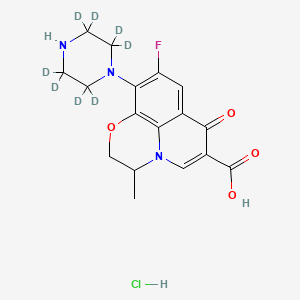
Desmethyl Ofloxacin-d8 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl ofloxacin-d8 hydrochloride is an important synthetic intermediate used in the preparation of ofloxacin, a widely used fluoroquinolone antibiotic. It is a d8-labeled analog of desmethyl ofloxacin, which is a key intermediate in the synthesis of ofloxacin. Desmethyl ofloxacin-d8 hydrochloride has been used extensively in scientific research due to its unique properties, which make it an attractive alternative to the parent compound.
Mécanisme D'action
Desmethyl ofloxacin-d8 hydrochloride is a prodrug, meaning that it is inactive until it is metabolized in vivo. Once metabolized, it is converted to the active form of ofloxacin, which inhibits bacterial DNA gyrase, an enzyme responsible for the replication of bacterial DNA. Inhibition of this enzyme leads to the death of the bacteria, thus making ofloxacin an effective antibiotic.
Biochemical and Physiological Effects
Desmethyl ofloxacin-d8 hydrochloride is metabolized in vivo to the active form of ofloxacin, which has several biochemical and physiological effects. Ofloxacin has been shown to inhibit bacterial DNA gyrase, an enzyme responsible for the replication of bacterial DNA. In addition, ofloxacin has been shown to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Ofloxacin has also been shown to inhibit the production of certain toxins, such as Shiga-like toxin and enterotoxins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using desmethyl ofloxacin-d8 hydrochloride in lab experiments is that it is metabolically inert and can be used to trace the metabolic pathways of ofloxacin in living organisms. Additionally, desmethyl ofloxacin-d8 hydrochloride can be used to study the metabolism of ofloxacin in vivo, as it is metabolized to the active form of ofloxacin in vivo. However, one of the major limitations of using desmethyl ofloxacin-d8 hydrochloride in lab experiments is that it is not as readily available as the parent compound, ofloxacin.
Orientations Futures
There are several potential future directions for the use of desmethyl ofloxacin-d8 hydrochloride. First, it could be used to study the metabolism of ofloxacin in different organisms, as it is metabolized to the active form of ofloxacin in vivo. Additionally, it could be used to develop new fluoroquinolone derivatives, as it is a key intermediate in the synthesis of ofloxacin. Finally, it could be used to study the biochemical and physiological effects of ofloxacin, as it is metabolized to the active form of ofloxacin in vivo.
Méthodes De Synthèse
The synthesis of desmethyl ofloxacin-d8 hydrochloride involves several steps. First, the parent compound, ofloxacin, is reacted with a base such as sodium hydroxide or potassium hydroxide in aqueous solution. This reaction produces a mixture of desmethyl ofloxacin and its d8-labeled analog, desmethyl ofloxacin-d8. The d8-labeled analog can then be isolated from the mixture by column chromatography, and further purified by recrystallization.
Applications De Recherche Scientifique
Desmethyl ofloxacin-d8 hydrochloride has been used extensively in scientific research due to its unique properties. It is a useful tool for studying the metabolism of ofloxacin in vivo, as it is metabolically inert and can be used to trace the metabolic pathways of ofloxacin in living organisms. Additionally, desmethyl ofloxacin-d8 hydrochloride has been used in the development of new fluoroquinolone derivatives and in the synthesis of other fluoroquinolone derivatives.
Propriétés
IUPAC Name |
7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/i2D2,3D2,4D2,5D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFZKWNXVPUJLW-PYNJGVLESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

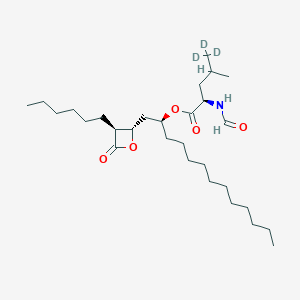
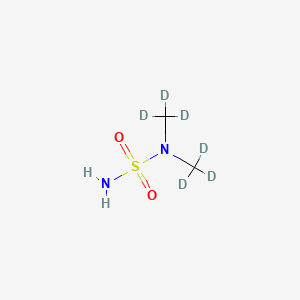
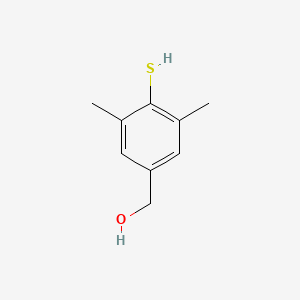
![2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid](/img/structure/B563675.png)
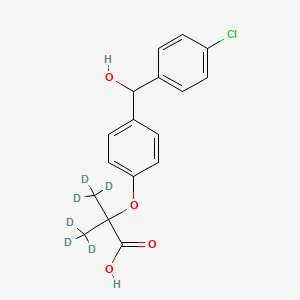
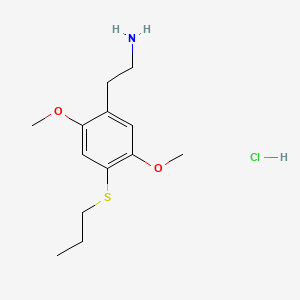
![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)




